N-Ethyl-2,6-dimethylbenzene-1-sulfonamide
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Overview
Description
N-Ethyl-2,6-dimethylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to an aromatic benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2,6-dimethylbenzene-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of 2,6-dimethylbenzenethiol with ethylamine in the presence of an oxidizing agent. The reaction typically requires a catalyst, such as copper, to facilitate the dual S-H/N-H activation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-Ethyl-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug design and discovery, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N-Ethyl-2,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,6-dimethylbenzene-1-sulfonamide
- N-Propyl-2,6-dimethylbenzene-1-sulfonamide
- N-Butyl-2,6-dimethylbenzene-1-sulfonamide
Uniqueness
N-Ethyl-2,6-dimethylbenzene-1-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-ethyl-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 |
InChI Key |
YOPZLNSCQNXKHD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1C)C |
Origin of Product |
United States |
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